molecular formula C16H16N6O3S B2970537 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1058231-96-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B2970537
CAS RN: 1058231-96-1
M. Wt: 372.4
InChI Key: AWBGFBKXKSTZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H16N6O3S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has focused on the synthesis of various heterocyclic compounds incorporating thiadiazole, pyrimidine, and triazolo moieties. These compounds are synthesized using different precursors and methods, aiming to explore their potential applications, especially in medicinal chemistry (Fadda et al., 2017).

Antimicrobial and Antitumor Activities

Several studies have synthesized and evaluated heterocyclic derivatives for antimicrobial and antitumor activities. For example, tetrahydrobenzothieno pyrimidine and triazolopyrimidine derivatives have been synthesized and tested for their antimicrobial properties, showing varying degrees of activity against different microbial strains (Soliman et al., 2009). Another study synthesized thiazolopyrimidines as potential antimicrobial and antitumor agents, highlighting the importance of such compounds in the development of new therapeutic agents (Said et al., 2004).

Anomalous Cyclization and Chemical Transformations

Research also delves into the chemical transformations and cyclization processes of related compounds, providing insights into the synthesis of novel derivatives with potential scientific applications. For instance, the study of anomalous cyclization of ethyl acetoacetate derivatives has led to the synthesis of new [1,2,4]triazolopyrimidine derivatives, highlighting the complex chemical behavior of these compounds and their potential for generating new chemical entities (Erkin & Krutikov, 2007).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-2-22-15-14(20-21-22)16(18-9-17-15)26-8-13(23)19-10-3-4-11-12(7-10)25-6-5-24-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBGFBKXKSTZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

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